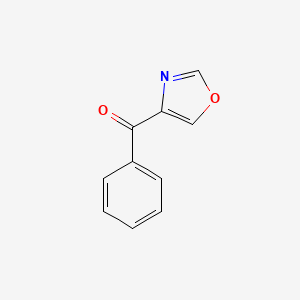

4-Benzoyl-1,3-oxazole

Description

Properties

IUPAC Name |

1,3-oxazol-4-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSZVEDQGDOCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128979-15-7 | |

| Record name | 4-benzoyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with 2-amino-2-oxazoline under acidic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of 4-Benzoyl-1,3-oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: Electrophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products:

Oxidation: Oxazole-4-carboxylic acid.

Reduction: 4-Benzyl-1,3-oxazole.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-Benzoyl-1,3-oxazole derivatives exhibit a range of biological activities that make them valuable in drug development. The oxazole ring is known for its ability to interact with biological targets, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-benzoyl-1,3-oxazole derivatives. For instance, compounds derived from this scaffold have shown efficacy against Gram-positive bacteria and fungi such as Candida albicans. In vitro evaluations demonstrated that certain derivatives possess moderate to high antimicrobial activity while exhibiting lower toxicity to aquatic organisms like Daphnia magna .

Anticancer Properties

The anticancer potential of 4-benzoyl-1,3-oxazole has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cancer progression . The structural features of the oxazole ring contribute to its ability to modulate biochemical pathways relevant to cancer biology.

Synthetic Applications

The versatility of 4-benzoyl-1,3-oxazole in synthetic chemistry is noteworthy. It serves as a key intermediate in the synthesis of more complex molecules.

Synthesis of Benzoxazoles

4-Benzoyl-1,3-oxazole can be utilized as a precursor for the synthesis of benzoxazoles through C-H activation methods. This transformation allows for the introduction of diverse functional groups, enhancing the molecular diversity available for further biological evaluation .

Polymer Chemistry

In materials science, 4-benzoyl-1,3-oxazole derivatives have been incorporated into polymer matrices to enhance their mechanical and thermal properties. These compounds can serve as monomers or cross-linking agents in the formation of functional polymers used in coatings and electronic devices .

Antimicrobial Study

A notable study synthesized several 4-benzoyl-1,3-oxazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that specific substitutions on the oxazole ring significantly enhanced activity against resistant bacterial strains .

| Compound | Activity Against Gram-positive Bacteria | Activity Against C. albicans | Toxicity (Daphnia magna) |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| Compound C | Low | Non-toxic | Non-toxic |

Anticancer Evaluation

Another study focused on the cytotoxic effects of 4-benzoyl-1,3-oxazole derivatives on various cancer cell lines. The findings suggested that certain compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound D | 15 | Apoptosis induction |

| Compound E | 30 | Cell cycle arrest |

| Compound F | 50 | Mitochondrial disruption |

Mechanism of Action

The mechanism of action of 4-Benzoyl-1,3-oxazole involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to biological targets. The oxazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Benzoyl-1,3-oxazole with structurally or functionally related compounds, emphasizing differences in substituents, biological activities, and pharmacological profiles:

Key Structural and Functional Insights:

Core Heterocycle Influence: 1,3-Oxazole vs. 1,3,4-Oxadiazole: The additional nitrogen atom in oxadiazole derivatives increases hydrogen-bonding capacity, enhancing interactions with microbial enzymes .

Substituent Effects :

- Electron-Withdrawing Groups : Sulfonyl and bromophenyl substituents improve antitumor and antimicrobial efficacy by modulating electron density and binding affinity .

- Lipophilic Groups : Benzoyl and isopropyl groups enhance membrane permeability, critical for intracellular target engagement .

Pharmacological Performance :

- Antitumor Activity : Sulfinyl derivatives (e.g., 3l) show superior GI₅₀ values (<100 μM) compared to sulfonyl analogs, attributed to improved redox modulation .

- Antimicrobial Spectrum : 4-Isopropyl-1,3-oxazole derivatives exhibit lower MIC values (2–32 μg/mL) against Staphylococcus aureus and Escherichia coli, correlating with substituent hydrophobicity .

Biological Activity

4-Benzoyl-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of 4-benzoyl-1,3-oxazole, highlighting its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.

Chemical Structure and Synthesis

4-Benzoyl-1,3-oxazole is characterized by a benzoyl group attached to the oxazole ring. The synthesis of this compound typically involves the condensation of benzoyl derivatives with appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have improved yields and purity, enabling more extensive biological evaluations .

Antimicrobial Activity

Antibacterial Properties

Studies have demonstrated that 4-benzoyl-1,3-oxazole exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a recent evaluation revealed that compounds derived from 1,3-oxazole scaffolds showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

In addition to antibacterial properties, 4-benzoyl-1,3-oxazole has shown efficacy against fungal strains such as Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

Research indicates that 4-benzoyl-1,3-oxazole possesses notable anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Antioxidant Activity

The antioxidant potential of 4-benzoyl-1,3-oxazole has been assessed using the DPPH radical scavenging assay. Results indicated that while the compound exhibited moderate antioxidant activity, it was less effective than standard antioxidants like ascorbic acid. This property suggests potential applications in formulations aimed at reducing oxidative stress-related damage .

Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 4-Benzoyl-1,3-oxazole derivatives?

- Methodological Answer : The synthesis typically involves cyclization of N-acyl α-amino acid precursors. For example, non-cyclic precursors like N-acyl α-amino acid ketones undergo cyclization under reflux conditions with catalysts such as glacial acetic acid, yielding 1,3-oxazole derivatives. Purity is confirmed via reverse-phase high-performance liquid chromatography (RP-HPLC) . Microwave-assisted methods (e.g., using DMSO as a solvent) can accelerate reaction times and improve yields compared to traditional reflux .

Q. Which spectroscopic techniques are essential for characterizing 4-Benzoyl-1,3-oxazole derivatives?

- Methodological Answer : Structural confirmation requires a combination of:

- UV-Vis spectroscopy : To assess electronic transitions related to the benzoyl group.

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- ¹H- and ¹³C-NMR : Resolves proton environments (e.g., aromatic protons) and carbon connectivity . Elemental analysis further validates composition .

Q. How are cytotoxicity assays designed for 4-Benzoyl-1,3-oxazole derivatives in academic research?

- Methodological Answer : Standard protocols involve Daphnia magna as a model organism due to their sensitivity to bioactive compounds. Test compounds are dissolved in DMSO and diluted in aqueous media. Mortality rates are recorded over 24–48 hours, with LC₅₀ values calculated using probit analysis. Controls (e.g., solvent-only) are critical to isolate compound-specific effects .

Advanced Research Questions

Q. How do substituents on the benzoyl group influence the biological activity of 1,3-oxazole derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity, likely by increasing electrophilicity. For instance, 4-(4-chlorobenzoyl) derivatives exhibit higher activity against Daphnia magna compared to methyl-substituted analogs. Computational docking (e.g., DFT calculations) can predict binding affinities to biological targets .

Q. What strategies can resolve contradictions in cytotoxicity data across studies involving 4-Benzoyl-1,3-oxazole analogs?

- Methodological Answer : Contradictions often arise from variations in experimental models (e.g., Daphnia vs. mammalian cell lines) or solvent systems. To address this:

Q. How can microwave-assisted synthesis improve the yield and efficiency of 4-Benzoyl-1,3-oxazole derivatives?

- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal efficiency. For example, cyclization of N-acyl α-amino acids under microwave conditions (100–150°C, 300 W) achieves >80% yield with minimal byproducts. Reaction progress can be monitored in real-time using inline FT-IR .

Q. What mechanistic insights explain the formation of 4-Benzoyl-1,3-oxazole via cyclization of N-acyl α-amino acid derivatives?

- Methodological Answer : The reaction proceeds through intramolecular nucleophilic attack by the α-amino group on the carbonyl carbon, forming the oxazole ring. Isotopic labeling (e.g., ¹⁵N) and kinetic studies suggest a concerted mechanism. Catalysts like acetic acid protonate the carbonyl oxygen, facilitating ring closure .

Q. How can functionalization of the 1,3-oxazole core expand its application in drug discovery?

- Methodological Answer : Post-synthetic modifications, such as halogenation (e.g., bromination at the 4-position) or Suzuki coupling, introduce diversity. For example, 4-bromo-1,3-oxazole serves as a precursor for palladium-catalyzed cross-coupling reactions, enabling attachment of aryl or heteroaryl groups for targeted bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.